REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=2)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])O1.Br[C:26]1[C:34]2[C:29](=[N:30][CH:31]=[CH:32][C:33]=2[Cl:35])[N:28]([S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)(=[O:38])=[O:37])[CH:27]=1.C(=O)([O-])[O-].[K+].[K+]>>[Cl:35][C:33]1[CH:32]=[CH:31][N:30]=[C:29]2[N:28]([S:36]([C:39]3[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=3)(=[O:38])=[O:37])[CH:27]=[C:26]([C:9]3[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=3)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[C:34]=12 |f:2.3.4|
|
Name
|
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1)C
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN(C2=NC=CC(=C21)Cl)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
PdCl2(dppf)CH2Cl2
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged thoroughly with N2
|
Type
|
ADDITION
|
Details
|
10 ml of dried dioxane was added via syringe
|
Type
|
TEMPERATURE
|
Details
|
the solution was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (0-50% EtOAc:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2C=2C=C(CNC(OC(C)(C)C)=O)C=CC2)S(=O)(=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 mg | |
YIELD: PERCENTYIELD | 40.4% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |